molecular formula C14H7F6N3 B2990204 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 361368-93-6

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2990204
CAS No.: 361368-93-6
M. Wt: 331.221
InChI Key: HWUAAKUUJSUKTE-UHFFFAOYSA-N
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Description

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic, nonsteroidal compound known for its high selectivity as an antagonist of the estrogen receptor beta (ERβ). This compound is widely used in scientific research to study the function of estrogen receptors, particularly ERβ, due to its 36-fold selectivity over estrogen receptor alpha (ERα) .

Preparation Methods

The synthesis of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-hydroxyphenyl and this compound in the presence of a suitable catalyst . Industrial production methods often utilize microwave-assisted Suzuki–Miyaura cross-coupling reactions to achieve high yields and purity .

Chemical Reactions Analysis

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Major products formed from these reactions include substituted pyrazolo[1,5-a]pyrimidines and their derivatives, which are often used in further research and applications.

Scientific Research Applications

2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its binding to the estrogen receptor beta (ERβ), where it acts as a full antagonist. This binding inhibits the activity of ERβ, thereby blocking the effects of estrogen in cells expressing this receptor. The compound does not significantly affect estrogen receptor alpha (ERα), making it highly selective . It also blocks the hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate nucleus .

Comparison with Similar Compounds

Similar compounds to 2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include:

    Propylpyrazoletriol (PPT): A selective agonist of ERα.

    Methylpiperidinopyrazole (MPP): A selective antagonist of ERα.

    (R,R)-Tetrahydrochrysene (R,R-THC): A selective agonist of ERβ.

    Diarylpropionitrile (DPN): A selective agonist of ERβ.

The uniqueness of this compound lies in its high selectivity for ERβ over ERα, making it a valuable tool for distinguishing the activities of these two estrogen receptors in various research applications .

Properties

IUPAC Name

2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3/c15-13(16,17)10-7-11(14(18,19)20)23-12(21-10)6-9(22-23)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUAAKUUJSUKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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